3-CHLORO-4-NITRO-N~1~-(3-PYRIDYL)BENZAMIDE
Overview
Description
3-Chloro-4-nitro-N~1~-(3-pyridyl)benzamide: is an organic compound that features a benzamide core substituted with a chlorine atom at the 3-position, a nitro group at the 4-position, and a pyridyl group at the N1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-nitro-N~1~-(3-pyridyl)benzamide typically involves a multi-step process:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-chloro-4-nitrobenzene.
Formation of Benzamide: The 3-chloro-4-nitrobenzene is then reacted with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of chlorobenzene.
Efficient Coupling: Use of automated systems for the coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-nitro-N~1~-(3-pyridyl)benzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 3-chloro-4-amino-N~1~-(3-pyridyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-nitro-N~1~-(3-pyridyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 3-chloro-4-nitro-N~1~-(3-pyridyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Pathways Involved: It may affect signaling pathways by modulating the activity of key enzymes involved in these pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-4-nitro-N~1~-(3-pyridyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the pyridyl group at the N1 position enhances its binding affinity to certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-4-nitro-N-pyridin-3-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-10-6-8(3-4-11(10)16(18)19)12(17)15-9-2-1-5-14-7-9/h1-7H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTAZGWZJGVLAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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